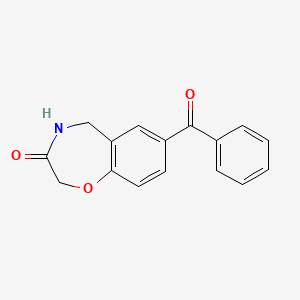

7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Target Selectivity

The benzoxazepinone scaffold binds allosteric pockets induced by αC-out/DFG-out conformations, enabling exceptional selectivity. For example, derivatives exhibit >1,000-fold selectivity for LIMK1/2 or RIPK1 over related kinases.

Druglikeness Enhancements

Compared to earlier dihydroisoquinolinones, the benzoxazepinone core improves:

Versatile Pharmacophore Modifications

The 7-benzoyl group and N-4 position allow modular derivatization:

| Position | Modification | Biological Impact |

|---|---|---|

| 7-Benzoyl | Aryl/heteroaryl substitution | Enhances hydrophobic S7 subsite binding |

| N-4 | Alkyl/pyrimidinyl groups | Tunes kinase selectivity and potency |

These features have enabled its use in oncology (mTOR inhibitors), neurodegeneration (RORγ modulators), and inflammation (RIPK1 inhibitors).

Table 1: Comparative Profile of Benzoxazepinone vs. Dihydroisoquinolinone Scaffolds

| Property | Benzoxazepinone | Dihydroisoquinolinone |

|---|---|---|

| Binding affinity (WDR5) | $$ K_i < 0.02 \, \text{nM} $$ | $$ K_i = 0.5 \, \text{nM} $$ |

| Solubility (pH 7.4) | 74 μM | 55 μM |

| Oral bioavailability (mouse) | 97% | 47% |

| Synthetic accessibility | Moderate | High |

Data sourced from kinase inhibitor optimization studies.

Properties

IUPAC Name |

7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-10-20-14-7-6-12(8-13(14)9-17-15)16(19)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIAELUTBHIIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable ketone or aldehyde to form the benzoxazepine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural analysis.

Substituent Effects on Molecular Properties

- For example, the 7-chloro derivative (253.68 g/mol) and 7-bromo analogue (350.18 g/mol) exhibit higher molecular weights than the benzoyl-substituted compound .

- Aromatic Groups : The benzoyl group in the target compound introduces aromatic bulk, which may influence π-π stacking interactions in biological systems. In contrast, the 4-(2-fluorobenzyl) group in the bromo derivative adds steric hindrance and electronic effects due to fluorine .

Structural Variations and Ring Saturation

- The 7-methoxy analogue (C₁₀H₁₁NO₃) features a 3,4-dihydro scaffold instead of 4,5-dihydro, altering ring conformation and hydrogen-bonding capacity .

- Positional isomerism (e.g., 7-substituted vs. 9-substituted methoxy groups) may lead to divergent biological activities due to differences in target binding .

Research and Availability Considerations

- Synthetic Accessibility: Benzoxazepinones are typically synthesized via cyclization or substitution reactions.

- Discontinued Status : The discontinuation of this compound highlights challenges in sourcing this compound, necessitating synthetic efforts for further study .

- Purity and Specifications: Compounds like 7-chloro-4-(3-chloro-2-methylphenyl)-9-methoxy-benzoxazepinone are available with specified purity, though detailed analytical data (e.g., melting points, MSDS) are often lacking in public records .

Biological Activity

7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound characterized by its benzoxazepine core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The benzoxazepine ring system is known for its versatility and efficacy in various pharmacological applications.

- Molecular Formula: C16H13NO3

- CAS Number: 524036-95-1

- IUPAC Name: 7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3-one

Synthesis

The synthesis of this compound typically involves cyclization reactions of suitable precursors, often using acidic or basic catalysts to facilitate the formation of the benzoxazepine ring. Common methods include the reaction of 2-aminophenol with various ketones or aldehydes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study examining its effects against various bacterial strains, the compound demonstrated notable inhibition zones, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Inhibition of proliferation |

These findings suggest that the compound may interfere with critical cellular processes in cancer cells, leading to growth inhibition and cell death.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These targets may include enzymes and receptors involved in key signaling pathways. The compound's mechanism likely involves:

- Binding to Enzymes: Inhibition of enzymes critical for cell survival and proliferation.

- Modulation of Signaling Pathways: Altering pathways that regulate apoptosis and cell cycle progression.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against resistant bacterial strains.

Study on Anticancer Effects

Another significant study focused on the anticancer effects of this compound on glioblastoma cells. The results showed that treatment with this compound resulted in a reduction of cell viability by approximately 50% at concentrations around 20 µM after 48 hours of exposure. The study also reported changes in apoptotic markers such as increased caspase activity and PARP cleavage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursor benzoxazepinones followed by acylation. For example, acylation with benzoyl chloride under basic conditions (e.g., using triethylamine) is critical. Reaction temperature (0–25°C) and solvent choice (e.g., dichloromethane or THF) significantly impact yield. Evidence from benzoxazinone derivatives suggests refluxing with catalytic sulfuric acid can optimize cyclization steps . High yields (e.g., 97%) are achievable via precise stoichiometric control and inert atmosphere .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substituent positions. Key markers include aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–175 ppm) .

- GC/MS : Molecular ion peaks (e.g., m/z 219 for benzoxazinone analogs) and fragmentation patterns help verify purity and structural integrity .

- X-ray Crystallography : For unambiguous confirmation, single-crystal studies (e.g., R factor < 0.06) resolve bond lengths and angles .

Q. What are the critical steps in the purification of this compound?

- Methodological Answer : Column chromatography using silica gel and eluents like ethyl acetate/hexane (1:3–1:1) is standard. Recrystallization from ethanol or acetone improves purity, with monitoring via TLC (Rf ≈ 0.3–0.5). Melting point consistency (e.g., 52–54°C for analogs) indicates successful purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Discrepancies often arise from heat transfer inefficiencies or solvent evaporation rates. Use controlled reflux systems (e.g., Dean-Stark traps) for azeotropic removal of water in cyclization steps. Kinetic studies (e.g., varying reaction time from 1–24 hours) and inline IR monitoring can identify bottlenecks. Evidence from benzoxathiepinone synthesis highlights HSO concentration adjustments (4–6 M) to maintain yield consistency .

Q. What computational methods are recommended for predicting the biological activity of derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GABA for benzodiazepine analogs) .

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with antifungal activity, as demonstrated for benzoxazinone derivatives .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict stability and reactivity .

Q. How should researchers analyze unexpected byproducts during acylation?

- Methodological Answer : Byproducts often arise from over-acylation or ring-opening. LC-MS/MS with collision-induced dissociation (CID) identifies adducts (e.g., di-acylated species). Isotopic labeling (e.g., O in benzoyl chloride) tracks reaction pathways. Comparative H NMR of crude vs. purified samples reveals transient intermediates .

Q. What strategies enhance the compound's stability under physiological conditions?

- Methodological Answer : Substituent engineering (e.g., electron-withdrawing groups on the benzoyl ring) reduces hydrolysis. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring quantifies degradation. Co-crystallization with cyclodextrins or liposomal encapsulation improves aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.